molecular formula C12H12FNO2S2 B10925135 5-Fluoro-N-(1-phenylethyl)thiophene-2-sulfonamide

5-Fluoro-N-(1-phenylethyl)thiophene-2-sulfonamide

Cat. No.: B10925135
M. Wt: 285.4 g/mol
InChI Key: RQKJANBQIKLJCS-UHFFFAOYSA-N
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Description

5-Fluoro-N~2~-(1-phenylethyl)-2-thiophenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N~2~-(1-phenylethyl)-2-thiophenesulfonamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Attachment of the Phenylethyl Group: The final step involves the alkylation of the sulfonamide with 1-phenylethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH~4~), resulting in the corresponding amine.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-Fluoro-N~2~-(1-phenylethyl)-2-thiophenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Biological Studies: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide derivatives.

    Chemical Biology: It serves as a probe to understand the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 5-Fluoro-N~2~-(1-phenylethyl)-2-thiophenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria. By inhibiting this enzyme, the compound can exert antimicrobial effects. The fluorine atom and phenylethyl group may enhance binding affinity and specificity to the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic, commonly used in combination with trimethoprim.

    Sulfanilamide: The simplest sulfonamide, used as a precursor for more complex derivatives.

    5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment, highlighting the importance of fluorine in medicinal chemistry.

Uniqueness

5-Fluoro-N~2~-(1-phenylethyl)-2-thiophenesulfonamide is unique due to its specific combination of a thiophene ring, fluorine atom, and sulfonamide group. This combination may confer unique biological activity and specificity, making it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H12FNO2S2

Molecular Weight

285.4 g/mol

IUPAC Name

5-fluoro-N-(1-phenylethyl)thiophene-2-sulfonamide

InChI

InChI=1S/C12H12FNO2S2/c1-9(10-5-3-2-4-6-10)14-18(15,16)12-8-7-11(13)17-12/h2-9,14H,1H3

InChI Key

RQKJANBQIKLJCS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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